molecular formula C20H21NO3 B3954103 Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate

Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate

Cat. No.: B3954103
M. Wt: 323.4 g/mol
InChI Key: UWEKUCDZSKHIFZ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate typically involves multiple steps, starting from readily available starting materials One common method involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the enone structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
  • Methyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate
  • Propyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate

Uniqueness

Isopropyl (Z)-2-oxo-4-phenyl-4-(p-tolylamino)but-3-enoate is unique due to its specific isopropyl ester group, which can influence its reactivity and interactions compared to similar compounds with different ester groups. This uniqueness can affect its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

propan-2-yl (Z)-4-(4-methylanilino)-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(2)24-20(23)19(22)13-18(16-7-5-4-6-8-16)21-17-11-9-15(3)10-12-17/h4-14,21H,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEKUCDZSKHIFZ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)C(=O)OC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C\C(=O)C(=O)OC(C)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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